molecular formula C14H12INO2 B11552743 3-Methylphenyl (4-iodophenyl)carbamate

3-Methylphenyl (4-iodophenyl)carbamate

Cat. No.: B11552743
M. Wt: 353.15 g/mol
InChI Key: TULOUABZWAYVRO-UHFFFAOYSA-N
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Description

3-Methylphenyl (4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This compound features a 3-methylphenyl group and a 4-iodophenyl group linked by a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl (4-iodophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 4-iodophenyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate have been developed. These methods are safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl (4-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl carbamate when using sodium methoxide.

    Oxidation: Oxidized products include carboxylic acids or aldehydes.

    Reduction: Reduced products include alcohols or amines.

Scientific Research Applications

3-Methylphenyl (4-iodophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of 3-Methylphenyl (4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom in the 4-iodophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl (4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and drug design .

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

(3-methylphenyl) N-(4-iodophenyl)carbamate

InChI

InChI=1S/C14H12INO2/c1-10-3-2-4-13(9-10)18-14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)

InChI Key

TULOUABZWAYVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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